2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide is a complex organic compound that features a triazolo-pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide typically involves multiple stepsSpecific reaction conditions, such as the use of acid catalysts or specific solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.
Chemical Reactions Analysis
Types of Reactions
2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolo-pyridine moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds share a similar triazole core but differ in their additional functional groups and overall structure.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds also feature a triazole ring but are fused with a thiadiazine ring, leading to different chemical properties and applications.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds are structurally similar but have a pyrazine ring instead of a pyridine ring, which can alter their biological activity and reactivity.
Uniqueness
The uniqueness of 2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide lies in its specific combination of functional groups and the triazolo-pyridine core. This structure provides a unique set of chemical and biological properties that can be exploited in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-tert-butylsulfanyl-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4OS/c1-14(2,3)20-10-13(19)17(4)9-12-16-15-11-7-5-6-8-18(11)12/h5-8H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAZCQYQMHBKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(=O)N(C)CC1=NN=C2N1C=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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